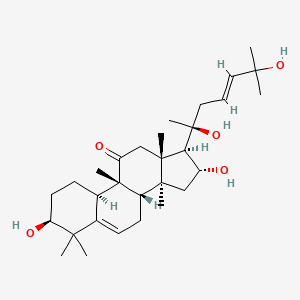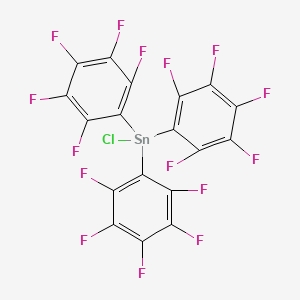
17-beta-Chloro-16-alpha-methylyohimbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-beta-Chloro-16-alpha-methylyohimbane is a synthetic derivative of yohimbine, an indole alkaloid. Yohimbine is traditionally extracted from the bark of the African tree Pausinystalia johimbe and has been used for various medicinal purposes, including as an aphrodisiac and treatment for erectile dysfunction . The chemical structure of this compound includes a chlorine atom and a methyl group, which modify its pharmacological properties.
准备方法
The synthesis of 17-beta-Chloro-16-alpha-methylyohimbane involves several steps, starting from yohimbine or related compounds. The key steps include:
Chlorination: Introduction of a chlorine atom at the 17-beta position.
Methylation: Addition of a methyl group at the 16-alpha position.
These reactions typically require specific reagents and conditions, such as chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide) under controlled temperatures and pressures . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
化学反应分析
17-beta-Chloro-16-alpha-methylyohimbane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol or amine forms.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
17-beta-Chloro-16-alpha-methylyohimbane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 17-beta-Chloro-16-alpha-methylyohimbane involves its interaction with molecular targets such as alpha-2 adrenergic receptors. By blocking these receptors, it can modulate neurotransmitter release and influence various physiological processes, including vasodilation and increased blood flow . The pathways involved include the inhibition of cyclic AMP (cAMP) production and modulation of calcium ion channels.
相似化合物的比较
17-beta-Chloro-16-alpha-methylyohimbane can be compared with other similar compounds, such as:
Yohimbine: The parent compound, known for its alpha-2 adrenergic receptor antagonism.
Rauwolscine: Another indole alkaloid with similar receptor binding properties.
Corynanthine: A related compound with distinct pharmacological effects.
The uniqueness of this compound lies in its specific chemical modifications, which can alter its potency, selectivity, and therapeutic potential compared to these similar compounds.
属性
CAS 编号 |
439-65-6 |
|---|---|
分子式 |
C20H25ClN2 |
分子量 |
328.9 g/mol |
IUPAC 名称 |
(1S,15R,18R,19R,20S)-18-chloro-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban |
InChI |
InChI=1S/C20H25ClN2/c1-12-16-10-19-20-15(14-4-2-3-5-18(14)22-20)8-9-23(19)11-13(16)6-7-17(12)21/h2-5,12-13,16-17,19,22H,6-11H2,1H3/t12-,13+,16-,17-,19+/m1/s1 |
InChI 键 |
JOLDHPNEHLCUSL-LURSQZLSSA-N |
手性 SMILES |
C[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)Cl |
规范 SMILES |
CC1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


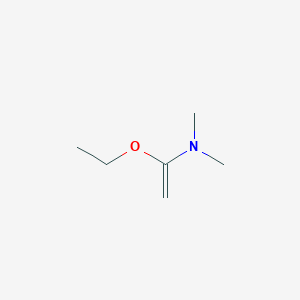

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)


![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
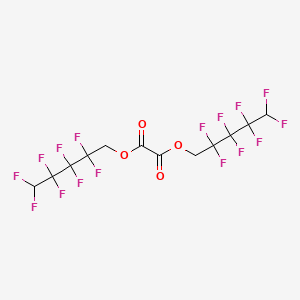
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
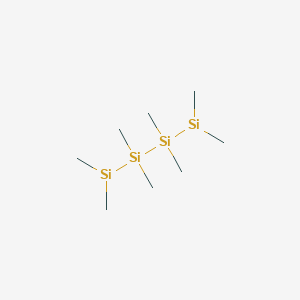
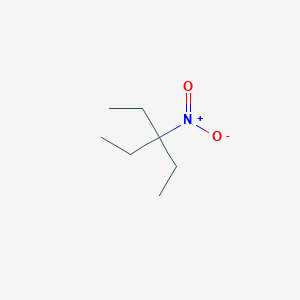
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
